molecular formula C6N6 B1614515 2,4,6-Tricyano-1,3,5-triazine CAS No. 7615-57-8

2,4,6-Tricyano-1,3,5-triazine

Cat. No. B1614515
CAS RN: 7615-57-8
M. Wt: 156.1 g/mol
InChI Key: ZZJREAPISLZYCW-UHFFFAOYSA-N
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Description

2,4,6-Tricyano-1,3,5-triazine is a compound with the molecular formula C6N6 . It is an attractive precursor for the synthesis of extended layered and nanoporous carbon nitrides .


Synthesis Analysis

The synthesis of 2,4,6-Tricyano-1,3,5-triazine can be achieved via one-step condensation reactions . It has been used as a precursor for the synthesis of extended layered and nanoporous carbon nitrides .


Molecular Structure Analysis

The molecular structure of 2,4,6-Tricyano-1,3,5-triazine is characterized by a molecular formula of C6N6 . A new high-pressure structure (phase II) appeared following compression to above 2.4 GPa at ambient temperature .


Chemical Reactions Analysis

The chemical transformation of the phase II crystal was studied between 4 and 10 GPa at temperatures ranging from 550 to 300 K . X-ray and spectroscopic examination of the reaction products revealed a crystalline phase that could be assigned to a layered carbon nitride containing linked s-triazine rings along with amorphous material .


Physical And Chemical Properties Analysis

The molecular formula of 2,4,6-Tricyano-1,3,5-triazine is C6N6. It has an average mass of 156.104 Da and a monoisotopic mass of 156.018448 Da .

Scientific Research Applications

Synthesis and Bioactivity

2,4,6-Tricyano-1,3,5-triazine derivatives have significant applications in various industries, including pharmaceutical, material, and agrochemical sectors. These compounds are integral in creating small-molecule libraries for protein families, owing to the structural symmetry and functionalization ease of the 1,3,5-triazine core. This symmetry facilitates the rapid generation of diverse molecular libraries. Notably, both solid-phase and solution-phase synthetic routes have been developed for alkyl/aryl amino- and oxy-substituted triazine libraries. These efforts have led to the discovery of biologically active compounds derived from 2,4,6-trisubstituted 1,3,5-triazines (Banerjee, Brown, & Weerapana, 2013).

Diverse Biological Activities

Triazine derivatives, specifically the symmetrical 1,3,5-triazine (s-triazine), are known for their broad spectrum of biological activities. These activities include being antimalarial, antibacterial, antimycobacterial, antifungal, herbicidal, anticancer, antitumoral, and antiviral. The weak base nature of s-triazine, along with its weaker resonance energy compared to benzene, makes nucleophilic substitution more favorable than electrophilic substitution. This characteristic opens up a wide range of possibilities for the creation of novel compounds with varied biological effects (Kumar et al., 2015).

Chemical Reactions and Recyclability

The compound 2,4,6-Tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine, arecyclable hypervalent iodine(III) reagent, represents an advancement in the field of chemical reactions involving triazines. This specific derivative is used for chlorination reactions of activated arenes, olefins, and 1,3-diketones, as well as for the oxidative synthesis of 1,3,4-oxadiazoles and 1,2,4-thiadiazoles. Its recyclability is a notable feature, made possible through the recovery and reuse of the coproduced 2,4,6-tris(4-iodophenoxy)-1,3,5-triazine, which is practically insoluble in methanol (Thorat, Bhong, & Karade, 2013).

Coordination Chemistry

2,4,6-Tri(pyridyl)-1,3,5-triazine ligands exhibit rich coordination chemistry, being coupled to transition metals and lanthanides. These complexes find applications in diverse fields such as luminescent materials, coordination polymers, networks, and discrete metalla-assemblies. The review covering the coordination chemistry of these ligands provides insights into their synthetic and structural aspects (Therrien, 2011).

Microporous Polymers for CO2 Adsorption

Innovative microporous polymers based on 1,3,5-triazine units have been developed for high CO2 adsorption capacity. These polymers, created by Friedel-Crafts reaction of 2,4,6-trichloro-1,3,5-triazine with various aromatic compounds, exhibit significant surface areas and enhanced CO2 uptakes, making them promising for environmental applications (Lim, Cha, & Chang, 2012).

Safety And Hazards

2,4,6-Tricyano-1,3,5-triazine is toxic if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

Future Directions

2,4,6-Tricyano-1,3,5-triazine is an attractive precursor for the synthesis of extended layered and nanoporous carbon nitrides . Its potential applications in the synthesis of these materials could be a promising direction for future research .

properties

IUPAC Name

1,3,5-triazine-2,4,6-tricarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6N6/c7-1-4-10-5(2-8)12-6(3-9)11-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJREAPISLZYCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=NC(=NC(=N1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274764
Record name 2,4,6-Tricyano-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Triazine-2,4,6-tricarbonitrile

CAS RN

7615-57-8
Record name 2,4,6-Tricyano-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-triazine-2,4,6-tricarbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
RE Del Sesto, AM Arif, JJ Novoa… - The Journal of …, 2003 - ACS Publications
Chemical reduction of 2,4,6-tricyano-1,3,5-triazine, TCT, results in the formation of an unstable radical anion that undergoes immediate dimerization at a ring carbon to form [C 12 N 12 ] …
Number of citations: 43 pubs.acs.org
S Gohda, H Ono, Y Yamada - Chemistry Letters, 2021 - journal.csj.jp
A metal-free covalent triazine framework (CTF) was synthesized from 2,4,6-tricyano-1,3,5-triazine (TCT) through open-system and liquid-phase synthesis using trifluoromethanesulfonic …
Number of citations: 8 www.journal.csj.jp
S Fanetti, MM Nobrega, K Dziubek, M Citroni, A Sella… - …, 2019 - pubs.rsc.org
2,4,6-Tricyano-1,3,5-triazine is an attractive precursor for the synthesis of extended layered and nanoporous carbon nitrides. Using high pressure can achieve this via one-step …
Number of citations: 7 pubs.rsc.org
RE Del Sesto, AM Arif, JS Miller - Chemical Communications, 2001 - pubs.rsc.org
Reduction of 2,4,6-tricyano-1,3,5-triazine (1) and 1,3,5-tricyanobenzene (2) leads to dianionic dimers with long, ∼1.57 Å, central C–C bonds. In contrast to 1, which dimerizes at the …
Number of citations: 11 pubs.rsc.org
AW Cordes, RC Haddon, RG Hicks… - Inorganic …, 1993 - ACS Publications
The preparation and solid-state characterization of the 1, 3, 5-triazine-bridged tris (1, 2, 3, 5-dithiadiazolyl) complex 4, 4', 4"-(2, 4, 6-(l, 3, 5-triazinetriyl)) tris (l, 2, 3, 5-dithiadiazolyl)[N3C3 …
Number of citations: 41 pubs.acs.org
J Zeng, Z Chen, X Zhao, W Yu, S Wu, J Lu… - ACS Applied Nano …, 2019 - ACS Publications
A new all-triazine C 3 N 3 framework was synthesized via triflic acid-mediated polymerization of 2,4,6-tricyano-1,3,5-triazine in solution, followed by ionothermal treatment in ZnCl 2 . …
Number of citations: 46 pubs.acs.org
B He, H Zhou - ACS omega, 2020 - ACS Publications
A nonplanar extended π-system can be found not only in compounds formed by multiple ortho-fused benzenes, such as helicenes and corannulenes, but also in compounds formed by …
Number of citations: 1 pubs.acs.org
F Cataldo - European polymer journal, 1999 - Elsevier
Cyanogen photopolymer was prepared by irradiating its solution in polar solvents such as tetrahydrofuran (THF), methanol and ethanol and non polar aliphatic solvent with UV light of a …
Number of citations: 25 www.sciencedirect.com
L Liu, Y Xia, J Zhang - RSC Advances, 2014 - pubs.rsc.org
Nitrogen-rich carbonaceous two-dimensional polymers were prepared through dynamic covalent chemistry under ionthermal conditions. The synthesis is based on the formation of 2D …
Number of citations: 14 pubs.rsc.org
G Xu, L Zheng, S Wang, Q Dang… - Synthetic Communications …, 2010 - Taylor & Francis
Various 1,3,5-triazines with electron-withdrawing groups such as esters, thioesters, and amides were prepared. These triazines were synthesized using acyl chloride coupling methods …
Number of citations: 4 www.tandfonline.com

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